
6-tert-Butyl-2-(carboxymethylthio)-4-hydroxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-tert-Butyl-2-(carboxymethylthio)-4-hydroxypyrimidine is an organic compound that features a pyrimidine ring substituted with a tert-butyl group, a carboxymethylthio group, and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-2-(carboxymethylthio)-4-hydroxypyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyrimidine, tert-butyl alcohol, and thioglycolic acid.
Substitution Reaction: The 2-chloropyrimidine undergoes a substitution reaction with thioglycolic acid to introduce the carboxymethylthio group at the 2-position of the pyrimidine ring.
Hydroxylation: The resulting intermediate is then subjected to hydroxylation to introduce the hydroxyl group at the 4-position.
tert-Butylation: Finally, the tert-butyl group is introduced at the 6-position through a tert-butylation reaction using tert-butyl alcohol and an appropriate catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-tert-Butyl-2-(carboxymethylthio)-4-hydroxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxymethylthio group to a thiol or a methyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions may involve reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or methyl derivatives.
Substitution: Halogenated or aminated pyrimidine derivatives.
Applications De Recherche Scientifique
6-tert-Butyl-2-(carboxymethylthio)-4-hydroxypyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2′-Methylenebis(6-tert-butyl-4-methylphenol): A phenolic antioxidant used in rubber and plastic industries.
6-tert-Butyl-2,4-dimethylphenol: Used as a stabilizer for rocket fuel and as a thermoplastic stabilizer.
Uniqueness
6-tert-Butyl-2-(carboxymethylthio)-4-hydroxypyrimidine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H14N2O3S |
|---|---|
Poids moléculaire |
242.30 g/mol |
Nom IUPAC |
2-[(4-tert-butyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C10H14N2O3S/c1-10(2,3)6-4-7(13)12-9(11-6)16-5-8(14)15/h4H,5H2,1-3H3,(H,14,15)(H,11,12,13) |
Clé InChI |
ZHWRASIVSHHVAC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=O)NC(=N1)SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



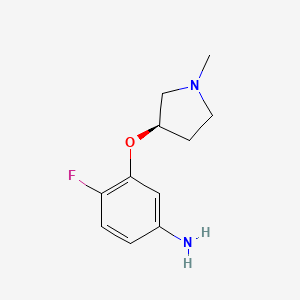
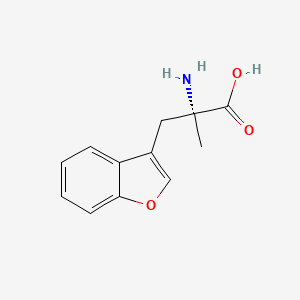
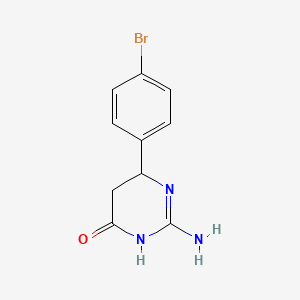



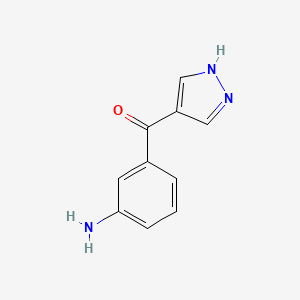
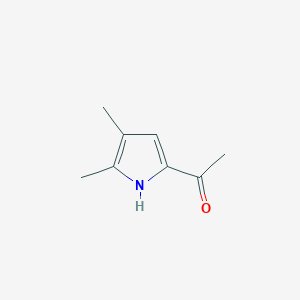


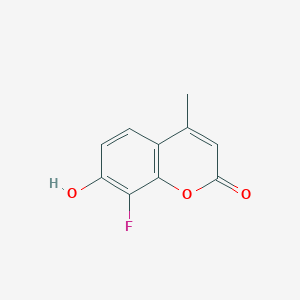

![2-(Bromomethyl)benzo[d]oxazole-6-methanol](/img/structure/B12859488.png)
